molecular formula C14H12O2S B12518752 [(1E)-2-(benzenesulfonyl)ethenyl]benzene

[(1E)-2-(benzenesulfonyl)ethenyl]benzene

Cat. No.: B12518752
M. Wt: 244.31 g/mol
InChI Key: DNMCCXFLTURVLK-UHFFFAOYSA-N
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Description

Phenyl styryl sulfone, also known as phenyl trans-styryl sulfone, is an organic compound with the molecular formula C14H12O2S. It is characterized by the presence of a sulfone group (SO2) attached to a styryl group (C6H5CH=CH). This compound is notable for its applications in organic synthesis and its role as a building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl styryl sulfone can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of phenyl styryl sulfone typically involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: Phenyl styryl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phenyl styryl sulfone involves its ability to participate in various chemical reactions due to the presence of the reactive sulfone group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Phenyl styryl sulfone can be compared with other similar compounds, such as:

Uniqueness: Phenyl styryl sulfone is unique due to its combination of a styryl group and a sulfone group, providing a versatile platform for various chemical transformations and applications in multiple fields .

Properties

IUPAC Name

2-(benzenesulfonyl)ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCCXFLTURVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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